molecular formula C23H19FN2O2S B2613500 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone CAS No. 338957-03-2

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Cat. No.: B2613500
CAS No.: 338957-03-2
M. Wt: 406.48
InChI Key: GXFWTSDJJUBKMH-UHFFFAOYSA-N
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Description

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone: is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfone group, which is known for its stability and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves multiple steps:

  • Formation of the Imidazole Core: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzil with ammonium acetate and an aldehyde under acidic conditions to form the imidazole ring.

  • Introduction of the Sulfone Group: : The sulfone group can be introduced by oxidizing a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Attachment of the 3-fluorobenzyl Group: : The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group is resistant to further oxidation, making the compound stable under oxidative conditions.

    Reduction: The sulfone group can be reduced to a sulfide under strong reducing conditions, although this is less common due to the stability of the sulfone.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed on the phenyl rings.

    Nucleophilic Substitution: The fluorine atom in the 3-fluorobenzyl group can be displaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride (for sulfone to sulfide reduction).

    Electrophiles: Nitric acid (for nitration), bromine (for bromination).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Nitration: Introduction of nitro groups on the phenyl rings.

    Halogenation: Introduction of halogen atoms on the phenyl rings.

    Substitution: Formation of new derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules. Its stable sulfone group makes it a useful building block in organic synthesis.

Biology: : Imidazole derivatives, including this compound, are studied for their potential biological activities. They can act as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.

Medicine: : The compound may be explored for its potential therapeutic properties. Imidazole derivatives are known for their roles in treating infections, inflammation, and other medical conditions.

Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its stable sulfone group.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone: Lacks the 3-fluorobenzyl group, which may affect its biological activity and chemical reactivity.

    3-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

    1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide: Contains a sulfide group instead of a sulfone, making it less stable under oxidative conditions.

Uniqueness

  • The presence of the 3-fluorobenzyl group adds unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
  • The sulfone group provides stability and resistance to oxidation, making the compound useful in various chemical reactions and applications.

This detailed overview provides a comprehensive understanding of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)29(27,28)16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFWTSDJJUBKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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